Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thienopyrimidines.
Mechanism of Action
Target of Action
It’s known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have diverse biological activities . They have been found to inhibit certain enzymes, such as kinases, which play crucial roles in cellular signaling pathways.
Mode of Action
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis, all of which are regulated by kinases.
Result of Action
As a potential kinase inhibitor, it could potentially halt cell growth and induce apoptosis, thereby exhibiting anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Another approach involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers .
Scientific Research Applications
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Ethyl 2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetylamino)-4,5-dimethyl-3-thiophenecarboxylate
Uniqueness
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thienopyrimidine core and sulfanylacetate moiety contribute to its versatility in various applications .
Properties
IUPAC Name |
ethyl 2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-2-15-7(13)5-17-10-11-6-3-4-16-8(6)9(14)12-10/h3-4H,2,5H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRHXZKSZVCQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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